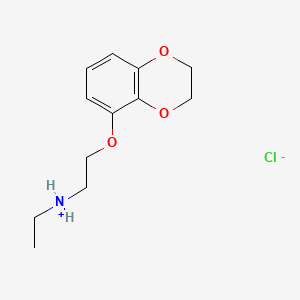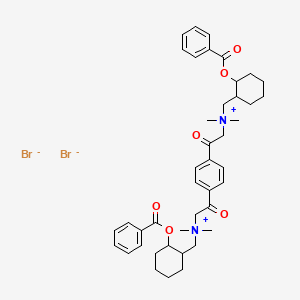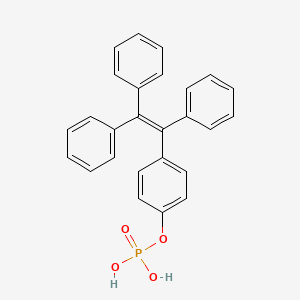
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate is a compound known for its unique properties, particularly its aggregation-induced emission (AIE) characteristics. This compound is part of a broader class of materials that exhibit luminescence when aggregated, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate typically involves the reaction of 4-(1,2,2-Triphenylvinyl)phenol with phosphoric acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve bulk synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in different reduced forms.
Scientific Research Applications
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a luminescent material in the development of molecular switches and logic gates.
Biology: Employed in bio-imaging due to its fluorescence properties.
Industry: Utilized in the creation of anti-counterfeiting materials and photo-patterning technologies
Mechanism of Action
The compound exerts its effects primarily through its aggregation-induced emission properties. This phenomenon occurs due to restricted intramolecular rotation (RIR) and excited-state intramolecular proton transfer (ESIPT) processes. These mechanisms lead to enhanced luminescence when the molecules aggregate, making it useful in various applications .
Comparison with Similar Compounds
4-(1,2,2-Triphenylvinyl)phenyl dihydrogen phosphate can be compared with other similar compounds such as:
4-(1,2,2-Triphenylvinyl)phenyl boronic acid: Similar in structure but used more in organic synthesis and as a reagent in Suzuki coupling reactions.
Tetraphenylethene-based Schiff bases: These compounds also exhibit AIE properties but differ in their specific applications and fluorescence characteristics. The uniqueness of this compound lies in its specific AIE properties and its versatility in various scientific and industrial applications.
Properties
Molecular Formula |
C26H21O4P |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
[4-(1,2,2-triphenylethenyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C26H21O4P/c27-31(28,29)30-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H2,27,28,29) |
InChI Key |
OQAFCIQZEGRXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
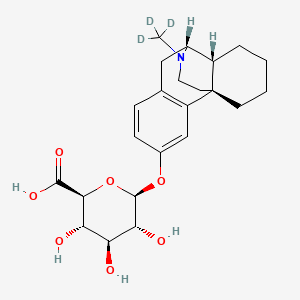
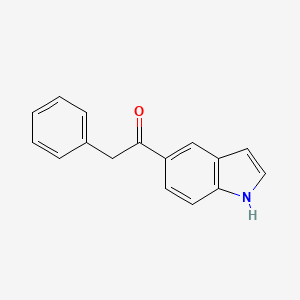
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt](/img/structure/B13749638.png)

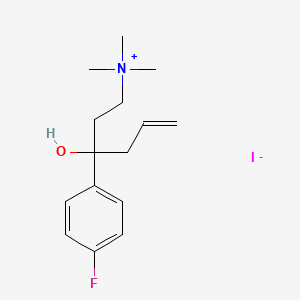

![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
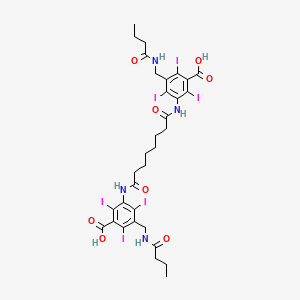
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13749686.png)
